

# 5-Methylpyrazine-2-carboxamide CAS number and supplier

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## Compound of Interest

Compound Name: 5-Methylpyrazine-2-carboxamide

Cat. No.: B1302251

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An In-Depth Technical Guide to **5-Methylpyrazine-2-carboxamide** for Advanced Research

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **5-Methylpyrazine-2-carboxamide**, a key heterocyclic compound for professionals in drug discovery and chemical research. We will explore its fundamental properties, synthesis, analytical validation, and commercial availability, offering expert insights into its application.

## Core Compound Identity and Physicochemical Properties

**5-Methylpyrazine-2-carboxamide** is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.<sup>[1]</sup> This core structure is a common scaffold in medicinal chemistry, valued for its ability to participate in hydrogen bonding and other molecular interactions.<sup>[1]</sup> The compound's formal IUPAC name is **5-methylpyrazine-2-carboxamide**, and its unique Chemical Abstracts Service (CAS) number is 5521-57-3.<sup>[2][3][4][5]</sup>

Key physicochemical data are summarized below for quick reference. Proper storage involves keeping the compound in a dark, dry, and well-sealed container at room temperature to prevent degradation.<sup>[2]</sup>

Property	Value	Source
CAS Number	5521-57-3	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O	<a href="#">[2]</a> <a href="#">[5]</a>
IUPAC Name	5-methyl-2-pyrazinecarboxamide	<a href="#">[2]</a>
Molecular Weight	137.14 g/mol	N/A
Appearance	Solid	<a href="#">[2]</a>
Purity	Typically ≥98%	<a href="#">[2]</a>
Storage	Room temperature, sealed, dry, dark place	<a href="#">[2]</a>
InChI Key	OYBQCUZBVHFPBU-UHFFFAOYSA-N	<a href="#">[2]</a>

## Synthesis Pathway and Mechanistic Rationale

The synthesis of **5-Methylpyrazine-2-carboxamide** is most commonly achieved via the amidation of its precursor, 5-Methylpyrazine-2-carboxylic acid (CAS: 5521-55-1). This transformation is a staple in organic synthesis and involves the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent.

## Experimental Protocol: Synthesis via Acid Chloride Intermediate

This protocol describes a reliable method for preparing the target amide from the corresponding carboxylic acid. The choice of thionyl chloride (SOCl<sub>2</sub>) as the activating agent is based on its efficacy and the convenient removal of byproducts (SO<sub>2</sub> and HCl) as gases.

### Step 1: Activation of Carboxylic Acid

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Methylpyrazine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl<sub>2</sub>, ~5.0 eq).

- Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
- Heat the reaction mixture to reflux (approx. 76°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO<sub>2</sub>).
  - Rationale: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride. Refluxing ensures the reaction goes to completion.
- After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-methylpyrazine-2-carbonyl chloride is typically used directly in the next step without further purification.

## Step 2: Amidation

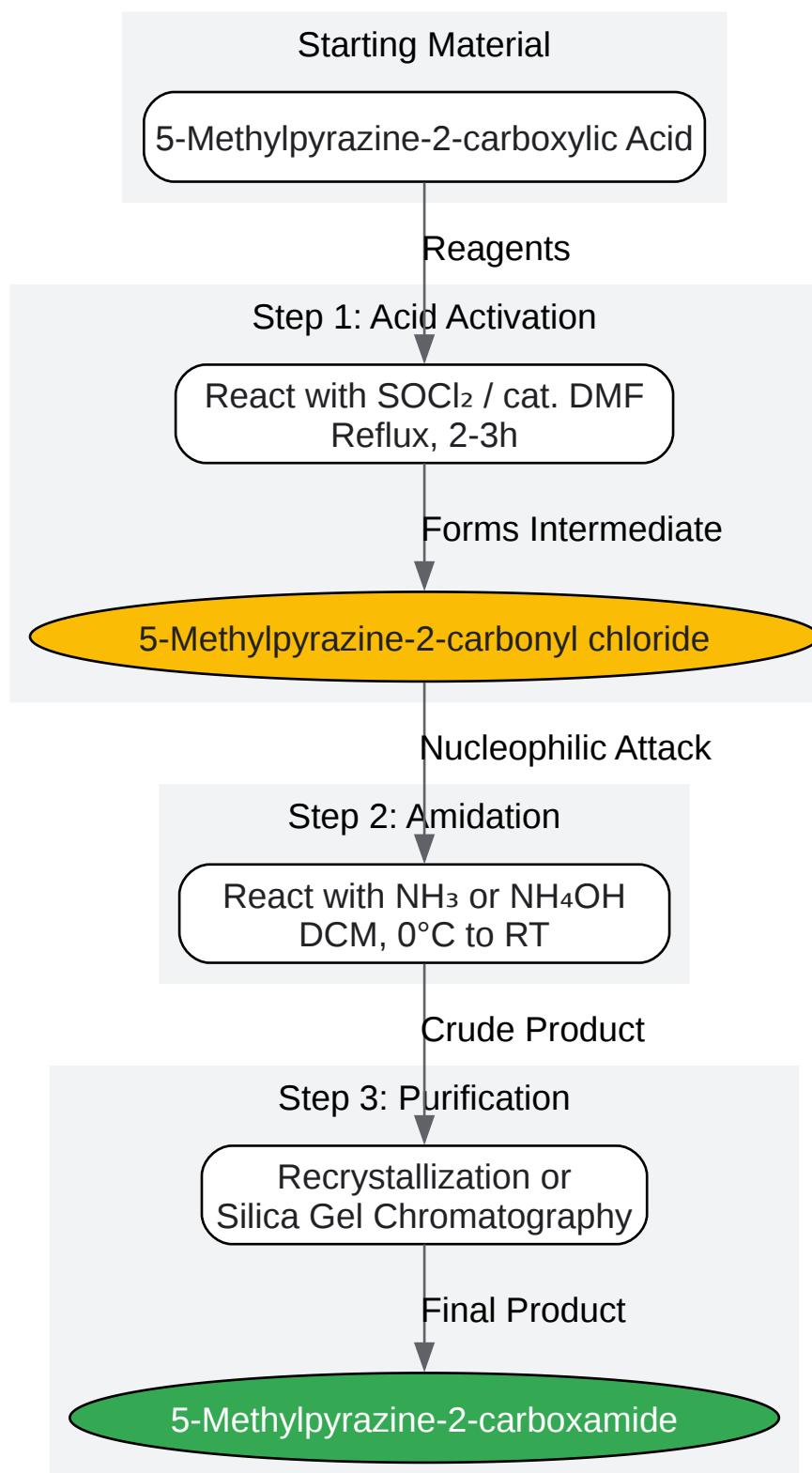
- Dissolve the crude acyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution in an ice bath to 0-5°C.
- Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH<sub>4</sub>OH) dropwise while stirring vigorously. Maintain the temperature below 10°C.
  - Rationale: The reaction is highly exothermic. Low-temperature addition controls the reaction rate and minimizes side reactions. The lone pair on the nitrogen of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by adding water. If DCM was used, separate the organic layer. If THF was used, extract the product into a solvent like ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and then brine.

- Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude **5-Methylpyrazine-2-carboxamide**.

#### Step 3: Purification

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **5-Methylpyrazine-2-carboxamide**.

# Analytical Quality Control

Ensuring the purity and identity of **5-Methylpyrazine-2-carboxamide** is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

## Protocol: Purity Analysis by Reverse-Phase HPLC

This method provides a robust baseline for analyzing the final product.

- System Preparation:
  - Column: C18, 5  $\mu$ m, 4.6 x 150 mm.[\[6\]](#)
  - Mobile Phase A: Water with 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 254 nm.
- Sample Preparation:
  - Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
  - Dilute the stock solution to a working concentration of ~0.1 mg/mL using the same solvent mixture.
- Chromatographic Run:
  - Inject 10  $\mu$ L of the sample.
  - Run a gradient elution as described in the table below.
  - Rationale: A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated from the main product peak.

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
15.0	5	95
20.0	5	95
20.1	95	5
25.0	95	5

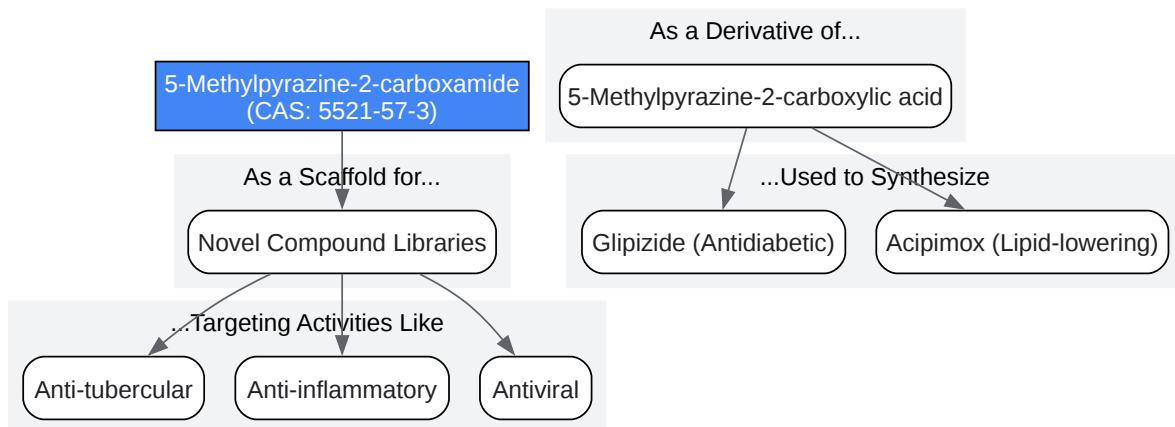
- Data Analysis:
  - Integrate the peaks in the resulting chromatogram.
  - Calculate the purity of the main peak as a percentage of the total peak area.

## Applications in Drug Development and Medicinal Chemistry

Pyrazine-containing compounds are prevalent in pharmaceuticals due to their metabolic stability and ability to act as bioisosteres for other aromatic systems. The precursor, 5-Methylpyrazine-2-carboxylic acid, is a vital intermediate in the synthesis of major drugs, including the antidiabetic agent Glipizide and the lipid-lowering drug Acipimox.<sup>[7]</sup>

**5-Methylpyrazine-2-carboxamide** itself serves as a valuable scaffold for building more complex molecules. The carboxamide group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This makes it an attractive starting point for developing libraries of compounds to screen for various biological activities, such as anti-tubercular, anti-inflammatory, and anti-viral effects.<sup>[1][8][9]</sup> For instance, derivatives of 5-methylpyrazine-2-carbohydrazide have been synthesized and evaluated for their anti-tubercular activity against *Mycobacterium tuberculosis*.<sup>[9]</sup>

## Logical Relationship Diagram



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Caption: Role of **5-Methylpyrazine-2-carboxamide** in drug discovery.

## Commercial Sourcing and Availability

**5-Methylpyrazine-2-carboxamide** is commercially available from several chemical suppliers that specialize in research chemicals and building blocks for synthesis. When sourcing this compound, it is essential to verify the purity and request a Certificate of Analysis (CoA) to ensure it meets the requirements of your research.

Supplier	Product Link	Notes
Sigma-Aldrich (via Ambeed)	--INVALID-LINK--	Offers various quantities (e.g., 250 mg, 1 g, 5 g) with stated 98% purity.[2]
Oakwood Chemical	--INVALID-LINK--	Lists the compound under catalog number 020121.[5]
Bouling Chemical Co., Ltd.	--INVALID-LINK--	Manufacturer based in China, offering various packaging sizes.[10]
VEGSCI Inc.	--INVALID-LINK--	A supplier of natural ingredients and chemical products.[11]

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